2-Boc-6-hydroxy-2-azaspiro[3.4]octane
Overview
Description
2-Boc-6-hydroxy-2-azaspiro[3.4]octane is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. The compound features a unique spirocyclic scaffold, which provides a three-dimensional structure that is beneficial for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane can be achieved through various synthetic routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of the four-membered ring . The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the compound can be synthesized on a larger scale using optimized synthetic routes that ensure high yield and purity. The process may involve the use of automated synthesis equipment and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
2-Boc-6-hydroxy-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of this compound, which can be further utilized in various applications.
Scientific Research Applications
2-Boc-6-hydroxy-2-azaspiro[3.4]octane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The spirocyclic scaffold provides a unique three-dimensional profile that allows for specific binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Boc-6-hydroxy-8-oxa-2-azaspiro[3.4]octane
- 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane
- 2-Boc-7-oxo-5-oxa-2-azaspiro[3.4]octane
Uniqueness
2-Boc-6-hydroxy-2-azaspiro[3.4]octane stands out due to its specific spirocyclic structure, which provides unique physicochemical properties and a versatile platform for further functionalization. This makes it a valuable compound in drug discovery and development, as well as in the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h9,14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPCKEAWCYQRAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-95-6 | |
Record name | 2-Boc-6-hydroxy-2-azaspiro[3.4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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